molecular formula C9H11NO3 B1522531 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid CAS No. 859296-04-1

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Cat. No. B1522531
CAS RN: 859296-04-1
M. Wt: 181.19 g/mol
InChI Key: SWTAGRJNYYLGKT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) analysis, field-emission scanning electron microscopy (FE-SEM), transmission electron microscopy (TEM) images, X-ray diffraction (XRD) pattern, N2 adsorption–desorption by Brunauer–Emmett–Teller (BET), thermogravimetric analysis (TGA) and vibrating sample magnetometer (VSM) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various reagents and conditions. For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Catalysis in Organic Synthesis

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid: can be utilized as a catalyst or a catalytic precursor in organic synthesis. Its structure suggests potential reactivity that could be harnessed to facilitate various chemical transformations, such as the synthesis of dihydropyrimidines . This application leverages the compound’s ability to act as an electron-rich center, which can stabilize transition states or intermediates during a reaction.

Development of Magnetic Nanocomposite Films

The compound could be explored for the design and preparation of magnetic nanocomposite films. By modifying the surface of such films with sulfonic acid groups, the compound may enhance the catalytic performance of these materials . This application is particularly relevant in the field of materials science and nanotechnology.

Synthesis of Imidazole Derivatives

Given the compound’s structural similarity to pyridine derivatives, it could be instrumental in the synthesis of imidazole-containing compounds. These compounds have a wide range of therapeutic potentials, including antibacterial, antifungal, and antiviral activities . The compound’s role could be pivotal in the development of new pharmaceuticals.

Multicomponent Reaction Facilitation

The compound may find use in facilitating multicomponent reactions (MCRs), which are highly efficient processes for constructing complex molecules from simpler ones. It could act as a building block or a reactive intermediate in such reactions .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions of research on similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

3-(2-methyl-6-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7-3-2-4-8(11)10(7)6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTAGRJNYYLGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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